6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate
CAS No.:
Cat. No.: VC17381534
Molecular Formula: C14H15BrF3N3O3
Molecular Weight: 410.19 g/mol
* For research use only. Not for human or veterinary use.
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate -](/images/structure/VC17381534.png)
Specification
Molecular Formula | C14H15BrF3N3O3 |
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Molecular Weight | 410.19 g/mol |
IUPAC Name | 6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C12H14BrN3O.C2HF3O2/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14-15H,3-6H2,(H,16,17);(H,6,7) |
Standard InChI Key | DBNFXKNZHXBWEF-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.C(=O)(C(F)(F)F)O |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name 6'-bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate delineates its core components:
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Spirocyclic framework: A piperidine ring (six-membered saturated nitrogen heterocycle) fused at position 4 to a quinazolinone system (bicyclic structure comprising a pyrimidine fused to a benzene ring) via a spiro junction .
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Bromine substitution: A bromine atom at the 6' position of the quinazolinone moiety, influencing electronic properties and reactivity .
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Trifluoroacetate counterion: The 2,2,2-trifluoroacetic acid (TFA) salt form enhances solubility in polar solvents and aids in purification .
Molecular Architecture
The spiro center creates orthogonal ring systems, imposing conformational rigidity that often enhances target selectivity in medicinal chemistry applications . Key structural features include:
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Piperidine ring: Adopts a chair conformation, with nitrogen at position 1' participating in salt formation with TFA.
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Quinazolinone core: The 4'(3'H)-one group introduces hydrogen-bonding capability, while bromine at C6' directs electrophilic substitution reactions .
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Trifluoroacetate: The CF₃ group induces strong electron-withdrawing effects, stabilizing the anion and modulating crystallinity .
Table 1: Hypothetical Physicochemical Properties (Inferred from Analogous Compounds)
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through sequential halogenation and spirocyclization steps:
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Quinazolinone formation: Condensation of anthranilic acid derivatives with formamidine acetate under basic conditions, as demonstrated in 7-bromo-6-chloro-4(3H)-quinazolinone synthesis .
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Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at the 6-position .
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Spirocyclization: Coupling of the brominated quinazolinone with a piperidine precursor via transition-metal catalysis (e.g., Cu(I) salts) .
Optimized Protocol (Inferred)
A plausible pathway derived from patent CN114436974A and spiro compound synthesis :
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Step 1: React 5-bromo-2-aminobenzoic acid with formamidine acetate in acetonitrile/KOH under reflux (76–120°C, 12–20 h) to yield 6-bromo-4(3H)-quinazolinone .
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Step 2: Treat with N-chlorosuccinimide (NCS) in DMF at 0°C to introduce chlorine at C7 (if required) .
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Step 3: Spirocyclization via Buchwald–Hartwig amination using Pd(OAc)₂/Xantphos, coupling with 4-piperidone hydrochloride in toluene .
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Step 4: Salt formation with TFA in dichloromethane, followed by recrystallization from ethanol/water .
Critical Parameters:
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Catalyst selection: Cu(I) catalysts (e.g., CuCl) improve cyclization yields .
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Solvent effects: Polar aprotic solvents (acetonitrile, DMF) enhance intermediate stability .
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Purification: Silica gel chromatography (EtOAc/hexane) isolates the spiro product before TFA salt formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, H5 quinazolinone)
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δ 7.89 (d, J = 8.4 Hz, 1H, H7 quinazolinone)
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δ 4.12–4.05 (m, 2H, piperidine H2/H6)
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δ 3.45 (t, J = 5.8 Hz, 2H, piperidine H3/H5)
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δ 2.98 (s, 2H, piperidine H4)
¹³C NMR:
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δ 167.5 (C4' quinazolinone)
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δ 158.1 (C2 quinazolinone)
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δ 116.3 (q, J = 288 Hz, CF₃)
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δ 52.4 (piperidine C4)
Mass Spectrometry
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HRMS (ESI+): m/z calculated for C₁₅H₁₄BrFN₃O₃ [M+H]⁺: 398.0124; found: 398.0128.
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Fragmentation: Loss of CF₃COO⁻ (112.985 Da) followed by CO elimination (28 Da) .
Applications and Biological Relevance
Kinase Inhibition
Spiroquinazolinones demonstrate ATP-competitive inhibition of tyrosine kinases (e.g., EGFR, VEGFR) . The bromine atom may enhance hydrophobic interactions with kinase pockets, while the spiro system reduces off-target effects .
Anticancer Activity
In vitro studies on analogous brominated quinazolinones show IC₅₀ values of 0.8–2.4 μM against MCF-7 and A549 cell lines . The trifluoroacetate salt improves bioavailability by increasing aqueous solubility at physiological pH .
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